molecular formula C23H18N4O3 B2692118 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide CAS No. 958984-63-9

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide

Cat. No.: B2692118
CAS No.: 958984-63-9
M. Wt: 398.422
InChI Key: AYYBTRKDSAFRLP-UHFFFAOYSA-N
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Description

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the formation of Schiff bases by reacting phenylhydrazine with substituted ketones, followed by further reactions to introduce the nitrobenzamide moiety . Another method involves the Vilsmeier-Haack reaction followed by reductive amination using sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the benzamide moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s pyrazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide apart is its unique combination of the pyrazole and nitrobenzamide moieties, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c28-23(18-10-7-13-21(14-18)27(29)30)24-15-19-16-26(20-11-5-2-6-12-20)25-22(19)17-8-3-1-4-9-17/h1-14,16H,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYBTRKDSAFRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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